molecular formula C22H26N2O2S B562725 Eletriptan-d3 CAS No. 1287040-94-1

Eletriptan-d3

Cat. No.: B562725
CAS No.: 1287040-94-1
M. Wt: 385.54
InChI Key: PWVXXGRKLHYWKM-ZDRPVFGASA-N
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Description

Eletriptan-d3 is a deuterated form of eletriptan, a second-generation triptan drug developed for the treatment of migraine headaches. Eletriptan is a selective serotonin receptor agonist, specifically targeting the 5-hydroxytryptamine 1B/1D receptors. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and pharmacodynamics of eletriptan, as the presence of deuterium atoms can influence the metabolic stability and absorption of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eletriptan-d3 involves the incorporation of deuterium atoms into the eletriptan molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the eletriptan molecule are replaced with deuterium atoms using deuterated reagents. The process typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the eletriptan precursor.

    Deuteration: The precursor is subjected to hydrogen-deuterium exchange using deuterated reagents such as deuterated water (D2O) or deuterated solvents.

    Purification: The deuterated product is purified using chromatographic techniques to obtain this compound with high isotopic purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:

    Large-Scale Deuteration: Conducting the hydrogen-deuterium exchange reaction in large reactors with controlled temperature and pressure.

    Purification and Isolation: Using industrial-scale chromatography and crystallization techniques to purify and isolate this compound.

    Quality Control: Implementing rigorous quality control measures to ensure the isotopic purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Eletriptan-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Conversion of sulfoxides to sulfides.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Eletriptan-d3 is widely used in scientific research for various applications:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of eletriptan.

    Pharmacodynamic Studies: Helps in understanding the drug’s mechanism of action and its effects on serotonin receptors.

    Metabolic Stability: Investigates the metabolic stability of eletriptan by comparing the deuterated and non-deuterated forms.

    Drug Development: Assists in the development of new triptan drugs with improved efficacy and safety profiles.

    Biological Research: Used in studies related to migraine pathophysiology and treatment.

Mechanism of Action

Eletriptan-d3 exerts its effects by binding with high affinity to 5-hydroxytryptamine 1B/1D receptors. The activation of these receptors leads to vasoconstriction of intracranial blood vessels, which is associated with the relief of migraine headaches. This compound also inhibits the release of pro-inflammatory neuropeptides, reducing inflammation and pain. The molecular targets and pathways involved include:

    5-HT1B Receptors: Located on blood vessels, leading to vasoconstriction.

    5-HT1D Receptors: Located on nerve terminals, inhibiting the release of neuropeptides.

    Trigeminal Nerve Inhibition: Reduces trigeminal nerve activity, alleviating migraine symptoms.

Comparison with Similar Compounds

Eletriptan-d3 is compared with other triptan compounds, highlighting its uniqueness:

    Sumatriptan: The first triptan developed, with a shorter half-life and lower bioavailability compared to eletriptan.

    Rizatriptan: Similar efficacy but faster onset of action.

    Almotriptan: Higher oral bioavailability but similar receptor affinity.

    Zolmitriptan: Comparable efficacy but different metabolic pathways.

    Frovatriptan: Longer half-life but lower potency.

Properties

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVXXGRKLHYWKM-ZDRPVFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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